N-[(N'-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide
Description
N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C25H33N3O5S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-(cycloheptylideneamino)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)acetamide |
InChI |
InChI=1S/C25H33N3O5S/c1-18-13-19(2)15-21(14-18)28(17-25(29)27-26-20-9-7-5-6-8-10-20)34(30,31)22-11-12-23(32-3)24(16-22)33-4/h11-16H,5-10,17H2,1-4H3,(H,27,29) |
InChI Key |
WFFVMJILVNBGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NN=C2CCCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide shares similarities with other sulfonamide derivatives and hydrazinecarbonyl compounds.
- Other similar compounds include N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide and N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-3,4-dimethoxybenzene-1-sulfonamide.
Uniqueness
The uniqueness of N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
